Potassium O-(2-ethylhexyl) dithiocarbonate
Description
Overview of Alkyl Dithiocarbonate Ligands and Their Chemical Versatility
Alkyl dithiocarbonates, or xanthates, are a class of organosulfur compounds characterized by the general formula ROCS₂⁻M⁺, where R is an alkyl group and M is a metal cation. The core of their chemical versatility lies in the dithiocarbonate functional group (-OCS₂⁻), which acts as a potent bidentate ligand, readily forming stable complexes with a wide array of metal ions. journalssystem.com This chelating ability is a cornerstone of their utility in various chemical domains. journalssystem.com
The electronic structure of the dithiocarbonate ligand, featuring delocalized π-electrons across the S-C-S moiety, allows for effective bonding with transition metals. This interaction can stabilize metals in various oxidation states. The nature of the alkyl group (R) also plays a crucial role in modulating the properties of the xanthate. Variations in the length and branching of the alkyl chain can influence the compound's solubility, hydrophobicity, and, consequently, its specific applications.
Historical Context and Evolution of Dithiocarbonate Chemistry
The history of dithiocarbonates dates back to 1823, when the Danish chemist William Christopher Zeise first synthesized these yellow-colored compounds, leading to the name "xanthate" from the Greek word "xanthos," meaning yellow. researchgate.net Initially, their application was limited, finding some use as insecticides. mdpi.com
A pivotal moment in the evolution of dithiocarbonate chemistry arrived in the 1920s with the pioneering work of Cornelius H. Keller. He recognized their potential as collector agents in the froth flotation process for the separation of sulfide (B99878) minerals. mdpi.com This discovery revolutionized the mining industry, providing an efficient method for concentrating valuable minerals from their ores. The first commercial xanthate was potassium ethyl xanthate. mdpi.com Over the years, the synthesis and application of various xanthates with different alkyl groups were explored to optimize their performance for specific ores. While the initial focus was on their role in mineral processing, subsequent research has expanded their applications into other areas of chemistry, including as ligands in coordination chemistry and as intermediates in organic synthesis. researchgate.net
Significance of Potassium O-(2-ethylhexyl) Dithiocarbonate in Specific Research Domains
This compound, with its branched eight-carbon alkyl chain, exhibits distinct properties that make it a subject of interest in specific research areas. The 2-ethylhexyl group imparts significant hydrophobicity to the molecule, a key characteristic that enhances its performance in certain applications.
One of the primary research domains for this compound is in the field of mineral flotation . Its strong collecting power, attributed to the combination of the dithiocarbonate head group and the bulky, hydrophobic tail, makes it particularly effective for the flotation of various sulfide minerals, such as those of copper, lead, and zinc. danafloat.com911metallurgist.com Research in this area often focuses on optimizing flotation conditions, understanding the mechanism of its interaction with mineral surfaces, and comparing its efficacy with other collector agents. For instance, its use as a collector for copper-sulfide ores has been a subject of investigation. mdpi.com
In the realm of coordination chemistry , the O-(2-ethylhexyl) dithiocarbonate anion serves as a versatile ligand for the synthesis of novel metal complexes. The steric bulk of the 2-ethylhexyl group can influence the coordination geometry and the nuclearity of the resulting complexes, leading to structures with interesting physical and chemical properties. Research in this area involves the synthesis, spectroscopic characterization, and structural analysis of these metal complexes to explore their potential applications in areas such as catalysis and materials science.
Interactive Data Tables
Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 2824-31-9 buyersguidechem.com |
| Molecular Formula | C₉H₁₇KOS₂ |
| Molecular Weight | 244.46 g/mol |
| Appearance | Pale yellow solid |
| Boiling Point | 245.8 °C at 760 mmHg |
| Flash Point | 102.4 °C |
Structure
3D Structure of Parent
Properties
CAS No. |
2824-31-9 |
|---|---|
Molecular Formula |
C9H17KOS2 |
Molecular Weight |
244.5 g/mol |
IUPAC Name |
potassium;2-ethylhexoxymethanedithioate |
InChI |
InChI=1S/C9H18OS2.K/c1-3-5-6-8(4-2)7-10-9(11)12;/h8H,3-7H2,1-2H3,(H,11,12);/q;+1/p-1 |
InChI Key |
MBPCIOPMOKXKRD-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CC)COC(=S)[S-].[K+] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Synthesis of Potassium O-(2-ethylhexyl) Dithiocarbonate
The synthesis of this compound primarily follows the well-established route for xanthate formation, which involves the reaction of an alcohol with carbon disulfide in the presence of a strong base.
Established Reaction Pathways for Dithiocarbonate Formation
CH₃CH₂(CH₂)₃CH(C₂H₅)CH₂OH + CS₂ + KOH → CH₃CH₂(CH₂)₃CH(C₂H₅)CH₂OCS₂K + H₂O
This reaction is typically carried out by slowly adding carbon disulfide to a basic solution of the alcohol. scirp.org The resulting this compound can then be isolated as a salt. The purity of the final product is crucial, especially for applications like mineral flotation, where impurities can adversely affect performance.
Alternative approaches to dithiocarbonate synthesis, while less common for this specific compound, include the use of phase-transfer catalysis, which can be beneficial for reactions involving reactants with low mutual solubility. acs.org
Investigation of Reaction Kinetics and Yield Optimization
The efficiency of this compound synthesis is influenced by several factors, including reaction temperature, solvent, and the molar ratios of the reactants. For the synthesis of higher-order xanthates (C6 and above), traditional kneading methods can result in lower purity and yield due to poor heat and mass transfer. researchgate.net
To address these challenges, the use of a reaction medium such as tetrahydrofuran (B95107) (THF) has been proposed. researchgate.net Conducting the reaction at temperatures between 0°C and 30°C allows for better control and can lead to a product with higher purity and yield. researchgate.net A Chinese patent suggests that by using THF as a solvent and maintaining the reaction temperature between 10°C and 20°C, a yield of 96-98% can be achieved for higher-order xanthates. researchgate.net
The following table summarizes key parameters for optimizing the synthesis of potassium O-alkyl dithiocarbonates, which can be applied to the 2-ethylhexyl derivative.
| Parameter | Condition | Rationale |
| Solvent | Tetrahydrofuran (THF) | Improves mixing and heat transfer, leading to higher purity and yield, especially for higher carbon chain xanthates. researchgate.net |
| Temperature | 10-20 °C | Provides better reaction control and minimizes side reactions. researchgate.net |
| Reactant Ratio | Alcohol:CS₂:KOH ≈ 1:1.0-1.05:1-1.02 | A slight excess of carbon disulfide and potassium hydroxide (B78521) can help drive the reaction to completion. |
| Addition Rate | Slow addition of CS₂ | Controls the exothermic nature of the reaction and prevents localized overheating. scirp.org |
"In Situ" Approaches for Dithiocarbonate Ligand Complexation
While the primary use of this compound is often as a standalone reagent, the "in situ" generation of the dithiocarbonate ligand for immediate complexation with metal ions presents a streamlined approach in coordination chemistry and materials science. This method avoids the isolation of the potentially sensitive dithiocarbonate salt.
Drawing parallels from dithiocarbamate (B8719985) chemistry, where ligands are generated in the presence of metal ions to form complexes directly, a similar strategy can be employed for O-alkyl dithiocarbonates. researchgate.netresearchgate.net For instance, the reaction of 2-ethylhexanol, carbon disulfide, and a potassium base in the presence of a suitable metal salt (e.g., salts of copper, nickel, or zinc) could lead to the direct formation of the corresponding metal O-(2-ethylhexyl) dithiocarbonate complex. This approach is particularly advantageous for creating coordination polymers or metal-organic frameworks where the dithiocarbonate acts as a bridging or chelating ligand. nih.gov
Functionalization and Derivatization of the O-(2-ethylhexyl) Moiety
The O-(2-ethylhexyl) group imparts specific properties to the dithiocarbonate molecule, such as increased hydrophobicity. Functionalization of this moiety, either before or after the formation of the dithiocarbonate, can be a route to novel compounds with tailored properties.
Derivatives of 2-ethylhexanol can be synthesized through reactions like polyoxyalkylation, where methyloxirane and then ethylene (B1197577) oxide are added to the alcohol. researchgate.net This modifies the hydrophobic-lipophilic balance of the molecule. Such modified alcohols could then be used to synthesize dithiocarbonates with different surfactant properties.
While direct functionalization of the alkyl chain within the dithiocarbonate structure is not widely reported, it is conceivable that reactions targeting the C-H bonds of the 2-ethylhexyl group could be achieved using modern synthetic methods, though this would need to compete with the reactivity of the dithiocarbonate group itself.
Exploration of Alkylation Reactions for Precursor Synthesis
The synthesis of the precursor alcohol, 2-ethylhexanol, is a critical step. One of the primary industrial methods for its production is the Guerbet reaction, which involves the base-catalyzed self-condensation of n-butanol at elevated temperatures. acs.orgrsc.org Another significant route is the aldol (B89426) condensation of n-butyraldehyde followed by hydrogenation. researchgate.netrsc.orgmdpi.com
The Guerbet reaction pathway can be summarized as follows:
Oxidation: n-butanol is oxidized to n-butyraldehyde.
Aldol Condensation: Two molecules of n-butyraldehyde undergo an aldol condensation.
Dehydration: The resulting aldol adduct is dehydrated to form 2-ethyl-2-hexenal (B1232207).
Hydrogenation: 2-ethyl-2-hexenal is hydrogenated to produce 2-ethylhexanol.
Bifunctional catalysts, such as those based on copper or palladium, are often employed to facilitate these transformations. rsc.org The choice of catalyst and reaction conditions can significantly influence the selectivity and yield of 2-ethylhexanol.
Mechanistic Studies of Synthetic Pathways
The formation of potassium O-alkyl dithiocarbonates proceeds through a nucleophilic addition mechanism. The reaction is initiated by the deprotonation of the alcohol (2-ethylhexanol) by the base (potassium hydroxide) to form a more nucleophilic alkoxide ion.
Step 1: Formation of the Alkoxide CH₃CH₂(CH₂)₃CH(C₂H₅)CH₂OH + KOH ⇌ CH₃CH₂(CH₂)₃CH(C₂H₅)CH₂O⁻K⁺ + H₂O
The resulting potassium 2-ethylhexoxide is a potent nucleophile.
Step 2: Nucleophilic Attack on Carbon Disulfide The alkoxide ion then attacks the electrophilic carbon atom of carbon disulfide.
CH₃CH₂(CH₂)₃CH(C₂H₅)CH₂O⁻K⁺ + CS₂ → CH₃CH₂(CH₂)₃CH(C₂H₅)CH₂OCS₂⁻K⁺
Coordination Chemistry and Metallorganic Structures
Ligand Characteristics of O-(2-ethylhexyl) dithiocarbonate
A comprehensive search of scientific literature reveals a notable lack of specific studies focused exclusively on the ligand characteristics of the O-(2-ethylhexyl) dithiocarbonate anion. General properties can be inferred from related O-alkyl dithiocarbonate compounds.
O-alkyl dithiocarbonate ligands are generally classified as "soft" ligands due to the presence of two sulfur donor atoms, making them particularly effective at coordinating with soft metal ions. The primary coordination mode for xanthate ligands is as a bidentate S,S'-chelating agent, where both sulfur atoms bind to the metal center to form a four-membered ring. This S,S' chelation is the most commonly observed and energetically favorable coordination mode.
Alternative coordination modes, while less common, are known for dithiocarbamates and related ligands, including monodentate (where only one sulfur atom binds to the metal) and anisobidentate bridging (where the two sulfur atoms bridge two different metal centers). There is also the theoretical possibility of a κO,S coordination, involving one sulfur and the ether-like oxygen atom. However, for dithiocarbonates, this is highly disfavored as the sulfur atoms are significantly better donor atoms for most metals compared to the oxygen. For copper(II) bis(dithiocarbamate) complexes with oxygen-containing functional groups, there is a strong preference for all-sulfur coordination over mixed S,O coordination. researchgate.net
Specific experimental or theoretical studies analyzing the κO,S versus S,S' coordination for the O-(2-ethylhexyl) dithiocarbonate ligand are not available in the reviewed literature.
The 2-ethylhexyl group is a bulky, branched alkyl chain. In the context of a dithiocarbonate ligand, this moiety is expected to exert significant steric and electronic influence.
Steric Effects: The bulkiness of the 2-ethylhexyl group can influence the packing of the resulting metal complexes in the solid state, potentially leading to greater separation between complex molecules. It may also affect the coordination number and geometry around the metal center by sterically hindering the approach of other ligands.
Electronic Effects: The alkyl group can influence the electron-donating properties of the sulfur atoms through inductive effects. Generally, alkyl groups are electron-donating, which can increase the basicity of the sulfur atoms and enhance the stability of the resulting metal complexes.
While these effects are well-understood principles in coordination chemistry, specific research quantifying the impact of the 2-ethylhexyl group on the ligand properties of dithiocarbonate is not documented in the available literature.
Theoretical and Computational Chemistry of Dithiocarbonates
Application of Quantum Chemical Methodologies
Quantum chemical methodologies are a cornerstone for the theoretical investigation of molecular systems. These methods, grounded in the principles of quantum mechanics, provide a framework for calculating the electronic structure and properties of molecules with a high degree of accuracy.
Density Functional Theory (DFT) has become one of the most powerful and widely used computational tools for studying the properties of dithiocarbonates. taylor.edu Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density, offering a favorable balance between computational cost and accuracy. taylor.eduresearchgate.net For the O-(2-ethylhexyl) dithiocarbonate anion, DFT calculations can elucidate its ground-state optimized geometry, vibrational frequencies, and, most importantly, its electronic structure.
DFT studies on similar short-chain xanthates have shown that the negative charge is primarily localized on the two sulfur atoms of the dithiocarbonate functional group. researchgate.netresearchgate.net This charge distribution is critical for its reactivity, particularly its ability to act as a nucleophile and chelate to metal ions on mineral surfaces. By calculating the Mulliken charge distribution, researchers can quantify the electron density on each atom, confirming the sulfur atoms as the primary sites for electrophilic attack. These calculations are fundamental to understanding how the molecule interacts with its environment. scispace.comepstem.net
Table 1: Representative Calculated Electronic Properties of the O-alkyl Dithiocarbonate Anion via DFT This table presents typical values based on DFT studies of similar dithiocarbonates to illustrate the expected electronic structure of the O-(2-ethylhexyl) dithiocarbonate anion.
| Atomic Center | Calculated Mulliken Charge (e) | Role in Reactivity |
|---|---|---|
| Terminal Sulfur (S) | -0.65 to -0.85 | Primary nucleophilic site, forms bonds with metal ions. |
| Bridging Sulfur (S) | -0.60 to -0.80 | Secondary nucleophilic site, contributes to chelation. |
| Carbon (C=S) | +0.15 to +0.25 | Electrophilic center, but sterically shielded. |
Before the widespread adoption of DFT, the electronic structure of molecules was often explored using a range of semi-empirical molecular orbital (MO) theories. These methods, including Hückel Molecular Orbital (HMO) theory, Extended Hückel Theory (EHT), and the Neglect of Differential Diatomic Overlap (NDDO) family of methods (such as CNDO, INDO, and NDDO), use approximations and parameters derived from experimental data to simplify the complex equations of quantum mechanics. nih.gov
While less accurate than modern DFT calculations, these methods were instrumental in developing a qualitative understanding of molecular orbitals and chemical bonding. For a molecule like O-(2-ethylhexyl) dithiocarbonate, these theories could provide valuable, albeit approximate, insights:
Hückel Theory: Primarily applicable to conjugated π-systems, it could be used to approximate the π molecular orbitals within the O-C=S portion of the dithiocarbonate headgroup.
Extended Hückel Theory (EHT): An extension that includes all valence electrons, EHT could provide a qualitative picture of the full set of molecular orbitals, including the sigma bonds, and offer initial insights into orbital energies and compositions.
CNDO/INDO/NDDO: These more advanced semi-empirical methods provide a more quantitative, yet still approximate, description of electron distribution and molecular properties by systematically neglecting certain electron-electron repulsion integrals.
Today, these methods are less commonly used for high-accuracy studies but remain valuable for educational purposes and for providing rapid initial electronic structure estimates for very large molecular systems. nih.gov
Elucidation of Structure-Activity Relationships
Structure-Activity Relationships (SAR) establish a connection between a molecule's chemical structure and its observed biological or chemical activity. epstem.netnih.gov For Potassium O-(2-ethylhexyl) dithiocarbonate, computational chemistry is essential for elucidating the SAR that governs its performance, particularly by quantifying properties like hydrophobicity and electronic reactivity.
The effectiveness of a dithiocarbonate as a flotation collector is intrinsically linked to its hydrophobicity, which is largely determined by the nature of its alkyl (R) group. The O-(2-ethylhexyl) group in the title compound is a branched, eight-carbon chain that imparts significant non-polar character to the molecule.
Computational chemistry provides tools to quantify this property. A key descriptor is the octanol-water partition coefficient (logP), which measures the ratio of a compound's concentration in an organic phase (octanol) to an aqueous phase. A higher logP value indicates greater hydrophobicity. Computational algorithms can estimate logP based on the molecule's structure, allowing for a systematic analysis of how changes in the alkyl chain affect hydrophobicity. The increased chain length and branching of the 2-ethylhexyl group, compared to shorter chains like ethyl or amyl, lead to a higher logP value. This enhanced hydrophobicity is directly related to the molecule's ability to adsorb onto non-polar surfaces and promote the attachment of air bubbles in flotation processes.
Table 2: Calculated Hydrophobicity (logP) for Dithiocarbonates with Varying Alkyl Chains This table shows how the calculated logP value, a measure of hydrophobicity, increases with the size and complexity of the alkyl group.
| Alkyl Group | Chemical Formula | Typical Calculated logP |
|---|---|---|
| Ethyl | -C₂H₅ | ~1.3 |
| Isopropyl | -CH(CH₃)₂ | ~1.6 |
| Amyl | -C₅H₁₁ | ~2.8 |
| 2-Ethylhexyl | -CH₂(CH(C₂H₅)C₄H₉) | ~4.2 |
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgunesp.br The reactivity of the O-(2-ethylhexyl) dithiocarbonate anion is governed by the characteristics of these orbitals. youtube.com
The HOMO: For the dithiocarbonate anion, the HOMO is predominantly localized on the two sulfur atoms. This orbital holds the most energetic electrons, making it the primary site for electron donation (nucleophilicity). The energy of the HOMO (EHOMO) is an indicator of the molecule's ability to donate electrons; a higher EHOMO corresponds to a greater donating ability and thus higher reactivity towards electrophiles, such as metal cations on a mineral surface. youtube.com
The LUMO: The LUMO represents the lowest energy orbital available to accept electrons. The energy of the LUMO (ELUMO) reflects the molecule's ability to act as an electrophile.
The HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial descriptor of chemical stability. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests higher reactivity. epstem.net
FMO analysis provides a clear theoretical framework for why dithiocarbonates are effective collectors: their high-energy HOMO, centered on the sulfur atoms, readily interacts with the empty orbitals of surface metal atoms. wikipedia.orgyoutube.com
Table 3: Representative Frontier Molecular Orbital Properties for Dithiocarbonates Values are typical for dithiocarbonate anions calculated using DFT, illustrating the concepts of FMO theory.
| Property | Typical Calculated Value (eV) | Significance for Reactivity |
|---|---|---|
| EHOMO | -2.5 to -3.5 | High energy indicates strong electron-donating (nucleophilic) character, centered on sulfur atoms. |
| ELUMO | +1.0 to +2.0 | Positive value indicates that the anion is a poor electron acceptor. |
Simulation of Interfacial Interactions and Adsorption Mechanisms
Understanding how this compound functions requires simulating its behavior at the solid-liquid interface, such as a mineral surface in an aqueous solution. Computational simulations, particularly those using DFT, are invaluable for modeling these complex interfacial interactions. researchgate.netresearchgate.net
These simulations typically involve constructing a model system consisting of a slab of the mineral crystal lattice, the dithiocarbonate molecule, and explicit water molecules to represent the solvent. By performing geometry optimizations on this system, researchers can determine the most energetically favorable adsorption sites and orientations of the dithiocarbonate on the mineral surface.
Key findings from such simulations on similar xanthates reveal:
Adsorption Energy: Calculations can quantify the strength of the interaction between the collector molecule and the surface, indicating whether the process is weak physisorption (driven by van der Waals forces) or strong chemisorption (involving the formation of chemical bonds).
Bonding Analysis: Studies consistently show that the sulfur atoms of the dithiocarbonate headgroup form coordinate bonds with metal atoms on the sulfide (B99878) mineral surface. researchgate.net This confirms the chemisorption mechanism.
Role of Water: Simulations can elucidate the competitive or cooperative role of water molecules at the interface. Water can influence the orientation of the collector and can sometimes be displaced upon adsorption. researchgate.net
Effect of Alkyl Chain: While the headgroup dictates the chemical bonding, the hydrophobic 2-ethylhexyl tail plays a crucial role in the subsequent steps of flotation. Its non-polar nature orients away from the polar water environment, creating a hydrophobic surface that facilitates the attachment of air bubbles.
Through these detailed simulations, a complete, atomistic picture of the adsorption mechanism emerges, from the initial approach of the molecule to its final bonded state on the surface, providing a theoretical foundation for its practical application.
Binding Model Simulations with Metal Ions and Mineral Surfaces
Computational simulations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the binding of dithiocarbonate molecules with various metal ions and mineral surfaces. These simulations reveal the nature and strength of the interactions, which are fundamental to processes like froth flotation.
Research into the adsorption of xanthates (a common name for O-alkyldithiocarbonates) on sulfide mineral surfaces shows that the interaction is primarily a form of chemisorption. In these models, the two sulfur atoms of the dithiocarbonate headgroup typically bind to metal atoms on the mineral lattice. For instance, simulations of ethyl xanthate on a pyrite (B73398) (FeS₂) surface show the two sulfur atoms of the collector binding with two iron (Fe) atoms on the pyrite surface. This bidentate chelation to surface metal sites is a common binding motif.
The strength of this binding is quantified by the adsorption energy. DFT calculations for ethyl xanthate on the (100) surface of pyrite indicate a strong interaction with an adsorption energy of -326.53 kJ/mol (-3.38 eV). Similarly, on an arsenopyrite (B74077) (FeAsS) surface, the adsorption energy is calculated to be -253.99 kJ/mol (-2.63 eV). While specific data for the 2-ethylhexyl variant is less common in literature, studies on a series of xanthates (methyl, ethyl, isopropyl) on a galena (PbS) surface show a clear trend: the adsorption energy increases with the length of the alkyl chain. mdpi.com This suggests that the longer 2-ethylhexyl group would likely exhibit an even stronger interaction than shorter-chain xanthates, a principle that enhances its hydrophobizing effect on the mineral surface.
Simulations also account for environmental factors, such as the presence of other ions. On a pentlandite (B1173512) ((Fe,Ni)₉S₈) surface, modeling indicates that ethyl xanthate competes with hydroxide (B78521) ions for binding sites. On Ni-enriched surfaces, hydroxide is preferentially bound, whereas on Fe-enriched surfaces, xanthate binding is more competitive. This highlights the complexity of the surface chemistry and the power of simulations to dissect these competing interactions.
The table below summarizes representative adsorption energies calculated from DFT studies for various xanthates on different sulfide mineral surfaces, illustrating the strength of the chemical bond formed.
| Xanthate | Mineral Surface | Adsorption Energy (kJ/mol) | Adsorption Energy (eV) | Source(s) |
| Ethyl Xanthate | Pyrite (FeS₂) | -326.53 | -3.38 | |
| Ethyl Xanthate | Arsenopyrite (FeAsS) | -253.99 | -2.63 | |
| Ethyl Xanthate | Sphalerite (ZnS) | -43.43 | -0.45 | acs.org |
| Ethyl Xanthate | Cu-activated Sphalerite | -215.21 | -2.23 | acs.org |
| Methyl Xanthate | Galena (PbS) | -159.26 | -1.65 | mdpi.com |
| Ethyl Xanthate | Galena (PbS) | -165.99 | -1.72 | mdpi.com |
| Isopropyl Xanthate | Galena (PbS) | -171.80 | -1.78 | mdpi.com |
Note: Adsorption energies are converted from eV to kJ/mol where necessary (1 eV = 96.485 kJ/mol). The values represent the energy released upon adsorption, with more negative values indicating stronger binding.
Theoretical Studies of Chemisorption Processes on Solid Surfaces
Theoretical studies delve deeper into the electronic and structural changes that occur during the chemisorption of dithiocarbonates onto solid surfaces. These studies confirm the formation of chemical bonds and explain the mechanism behind the surface hydrophobization.
The primary mechanism of attachment is the formation of covalent bonds between the sulfur atoms of the dithiocarbonate collector and the metal atoms on the sulfide mineral surface. Analysis of the bond lengths in simulated structures provides direct evidence for this. For example, the calculated bond length between the sulfur of ethyl xanthate and the iron of a pyrite surface is approximately 2.317 Å, which is significantly smaller than the sum of the van der Waals radii of Fe and S atoms (3.85 Å), confirming the formation of a chemical bond.
Mulliken charge population analysis and electron density difference plots are used to visualize the charge transfer during adsorption. These analyses consistently show that the sulfur atoms of the xanthate molecule lose electrons, while the metal atoms on the mineral surface gain electrons. This electron transfer from the collector to the mineral is the essence of the covalent bond formation.
Further insight is provided by analyzing the partial density of states (PDOS), which describes the contribution of different atomic orbitals to the electronic states of the system. In the case of xanthate adsorption on sphalerite (ZnS), PDOS analysis reveals a strong hybridization between the p-orbitals of the xanthate's sulfur atoms and the s- and p-orbitals of the surface zinc atoms. This orbital overlap is the quantum mechanical signature of a strong covalent bond.
Defects on the mineral surface can also play a crucial role. Theoretical studies have shown that the presence of a metal vacancy (e.g., a missing zinc atom in a sphalerite lattice) can significantly enhance the adsorption of xanthates. The adsorption energy on a defective surface is considerably higher than on a perfect, defect-free surface, indicating that these sites are highly reactive and promote stronger collector binding. This finding has practical implications, suggesting that minerals with higher defect densities may float more readily.
The table below details key bonding characteristics derived from theoretical studies of xanthate chemisorption.
| Interaction Parameter | System | Finding | Significance | Source(s) |
| Bond Length | Ethyl Xanthate on Pyrite | Fe-S bond length is ~2.317 Å. | Confirms covalent bond formation (shorter than van der Waals sum). | |
| Charge Transfer | Isobutyl Xanthate on Sphalerite | Electrons transfer from S atoms of xanthate to Zn atoms on the mineral surface. | Characterizes the formation of a polar covalent Zn-S bond. | |
| Orbital Hybridization | Isobutyl Xanthate on Sphalerite | Strong hybridization observed between S p-orbitals and Zn s- and p-orbitals. | Provides quantum mechanical evidence of covalent bonding. | |
| Surface Defect Effect | Isobutyl Xanthate on Defective Sphalerite | Adsorption energy is significantly higher on surfaces with Zn or S vacancies compared to a perfect surface. | Demonstrates that surface defects are active sites for collector adsorption. |
These theoretical findings collectively build a detailed, molecular-level picture of how this compound and related collectors function, anchoring themselves to mineral surfaces through robust chemical bonds and initiating the process of flotation.
Applications in Advanced Materials and Chemical Engineering Processes
Mineral Processing: Role as Flotation Reagents
Potassium O-(2-ethylhexyl) dithiocarbonate, a member of the xanthate family of chemicals, serves as a crucial reagent in mineral processing. Specifically, it functions as a collector in froth flotation, a process used to selectively separate valuable minerals from gangue (unwanted rock and minerals). The chemical structure of this dithiocarbonate, featuring a polar head and a non-polar hydrocarbon tail, allows it to modify the surface properties of specific minerals, facilitating their separation.
Mechanisms of Interaction with Non-Ferrous Sulfide (B99878) Minerals (e.g., Copper, Lead, Zinc, Gold, Silver)
The primary role of this compound is as a collector for non-ferrous sulfide minerals such as those containing copper, lead, zinc, gold, and silver. google.comcnlitereagent.com The interaction mechanism is predominantly chemisorption, where the dithiocarbonate group forms a chemical bond with the metal ions on the surface of the sulfide mineral. researchgate.net This reaction renders the mineral particle's surface hydrophobic.
The 2-ethylhexyl group, a non-polar hydrocarbon chain, orients itself away from the mineral surface and into the surrounding aqueous slurry. This orientation prevents water from wetting the particle. When air is bubbled through the slurry, these now-hydrophobic particles attach to the air bubbles and are carried to the surface, forming a mineral-rich froth that can be collected. google.com The branched structure of the ethylhexyl group can enhance the hydrophobicity and collecting power compared to shorter, linear alkyl groups. The effectiveness of this adsorption is a key factor in the successful flotation and recovery of valuable metals from their ores. google.comgoogle.com
Studies on Selectivity Enhancement in Complex Ores
Processing complex ores, which contain several different valuable sulfide minerals and gangue, requires high selectivity from the collector. journals.co.za Research has demonstrated that while dithiocarbonates are effective, their selectivity can be a concern in such environments. journals.co.za The goal is to maximize the recovery of the target mineral while minimizing the flotation of others, such as pyrite (B73398), which is a common iron sulfide gangue mineral. researchgate.net
Application in the Flotation of Carbonate Minerals (e.g., Magnesite, Dolomite)
While primarily used for sulfide minerals, the application of collectors like dithiocarbonates has been explored for non-sulfide minerals, including carbonates such as magnesite (MgCO₃) and dolomite (B100054) (CaMg(CO₃)₂). mdpi.com The flotation of these minerals is challenging due to their similar surface properties and natural hydrophilicity. mdpi.com
Unlike the direct chemisorption on sulfide surfaces, the flotation of carbonate minerals often requires surface modification. This can involve the use of activators that alter the mineral surface to allow for collector adsorption. The process is highly sensitive to pH, which affects both the surface charge of the carbonate minerals and the form of the collector in the solution. mdpi.com Fatty acids are more commonly used as collectors for carbonate minerals. mdpi.com The use of dithiocarbonates in this context is less common and represents an area of specialized research aimed at developing more selective separation processes for these challenging ores.
Polymer Chemistry: Use in Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
Beyond its traditional role in metallurgy, the dithiocarbonate functional group, as found in this compound, is integral to advanced polymer synthesis. Specifically, compounds of this class, known as xanthates, are used as chain transfer agents (CTAs) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.netsigmaaldrich.com RAFT is a powerful technique for producing polymers with highly controlled architectures. rsc.org
Evaluation as a Chain Transfer Agent in Controlled Radical Polymerization
In RAFT polymerization, a chain transfer agent is essential for mediating the reaction and achieving control over the final polymer structure. sigmaaldrich.com Xanthates, derived from precursors like this compound, have been extensively evaluated as CTAs. researchgate.netresearchgate.net The RAFT process involves a degenerative chain transfer mechanism where a growing polymer radical adds to the thiocarbonylthio (C=S) group of the xanthate. acs.org This forms an intermediate radical which can then fragment, either returning to the starting species or releasing a new radical that initiates further polymerization. This rapid exchange allows all polymer chains to grow at a similar rate. acs.org
Xanthates have proven particularly effective for controlling the polymerization of "less activated" monomers, such as vinyl acetate. researchgate.net They are part of a broader family of thiocarbonylthio RAFT agents, which also includes dithioesters, dithiocarbamates, and trithiocarbonates, with each class showing optimal performance for different monomer families. sigmaaldrich.commdpi.com
Control of Polymer Molecular Weight and Dispersity
A key advantage of RAFT polymerization is the ability to precisely control the molecular weight and dispersity (Đ, a measure of the uniformity of polymer chain lengths) of the resulting polymer. nsf.govresearchgate.net The use of xanthate RAFT agents enables the synthesis of polymers where the molecular weight increases linearly with monomer conversion, and the dispersity remains low (typically Đ < 1.2), which is characteristic of a controlled or living polymerization process. researchgate.net
The final molecular weight is determined by the ratio of monomer consumed to the amount of the RAFT agent used. researchgate.net This control allows for the creation of well-defined polymers and complex architectures like block copolymers. nih.govmonash.edu Research has demonstrated that by selecting the appropriate xanthate agent and reaction conditions, polymers with predictable molecular weights and narrow distributions can be reliably produced. researchgate.netnih.gov
Interactive Table: RAFT Polymerization Control with Xanthate Agents This table summarizes typical results from studies on RAFT polymerization using xanthate-type chain transfer agents, demonstrating their effectiveness in controlling polymer characteristics.
| Monomer | RAFT Agent Type | Molecular Weight (Mₙ) | Dispersity (Đ) | Key Finding |
| Vinyl Acetate | O-Ethyl Xanthate | Linear increase with conversion | < 1.2 | Excellent control and living character. researchgate.net |
| Styrene | α-Amido Trifluoromethyl Xanthate | Controlled, predictable Mₙ | ~1.15 - 1.4 | New xanthate structures show improved control for styrene. mdpi.com |
| Various Monomers | General Xanthates | Predetermined by [Monomer]/[CTA] ratio | Low (< 1.3) | Versatile for producing well-defined polymers and complex architectures. researchgate.netsigmaaldrich.com |
Investigations into Polymerization Kinetics and Reaction Order
The study of polymerization kinetics involving dithiocarbonates is a niche area. Generally, dithiocarbonates can act as chain transfer agents in reversible addition-fragmentation chain-transfer (RAFT) polymerization. The reaction kinetics in such systems are complex, typically following pseudo-first or pseudo-second-order models depending on the specific monomer and reaction conditions. The rate of polymerization is influenced by the concentration of the dithiocarbonate, the initiator, and the monomer. The effectiveness of a dithiocarbonate as a RAFT agent is determined by its transfer constants, which dictate the rate of chain transfer relative to the rate of propagation.
Strategies for Polymer Chain-End Functionalization
The ability to introduce specific functionalities at the end of a polymer chain is crucial for creating advanced materials. escholarship.org Dithiocarbonates are instrumental in this regard, particularly in RAFT polymerization, where the dithiocarbonate group itself remains at the polymer chain end post-polymerization. This terminal group can then be subjected to various chemical transformations.
Strategies for functionalization include:
Aminolysis: Treatment with a primary amine can cleave the dithiocarbonate group, leaving a thiol end-group on the polymer, which is available for further reactions.
Radical-induced reactions: The dithiocarbonate end-group can be removed or replaced by reacting it with a different radical source.
"Click" Chemistry: The terminal dithiocarbonate can be converted to other functional groups that can participate in highly efficient "click" reactions, such as copper-catalyzed azide-alkyne cycloaddition or thiol-ene reactions.
These methods allow for the synthesis of block copolymers, polymer-protein conjugates, and polymers for surface modification. escholarship.org The development of "living" chain-growth polymerization strategies has been revolutionary for producing materials with high chain-end fidelity. escholarship.org
Separation Science and Environmental Engineering
Dithiocarbonates, including this compound, are significant in separation science, primarily for their ability to chelate heavy metal ions. This property is exploited in environmental engineering for the remediation of contaminated water.
Adsorption and Extraction of Heavy Metal Ions (e.g., Cu(II), Ni(II), Pb(II)) from Aqueous Solutions
Dithiocarbamate-functionalized materials have demonstrated high efficiency in adsorbing toxic heavy metal ions from aqueous solutions. researchgate.netnih.gov The sulfur atoms in the dithiocarbonate group act as soft donor atoms, which, according to the Hard and Soft Acids and Bases (HSAB) theory, have a strong affinity for soft metal ions like lead (Pb²⁺), cadmium (Cd²⁺), and copper (Cu²⁺). nih.gov
Research has shown that adsorbents modified with dithiocarbamate (B8719985) groups can effectively remove these metals. For example, a dithiocarbamate-anchored polymer/organosmectite composite was prepared for the removal of lead, cadmium, and chromium ions. researchgate.net Similarly, a novel dithiocarbamate surfactant derivative showed remarkable adsorption capacity for Mn²⁺, Zn²⁺, and Pb²⁺. nih.gov The strong trapping effect is attributed to the C–S bond of the dithiocarbamate group. nih.gov
The efficiency of removal is often dependent on the pH of the solution, with optimal adsorption typically occurring at pH values above 4. researchgate.net
Table 1: Adsorption Capacities of Dithiocarbamate-Functionalized Adsorbents for Various Heavy Metal Ions
| Adsorbent Type | Metal Ion | Maximum Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|
| Dithiocarbamate Surfactant Derivative (DTC-SDS) | Mn²⁺ | 191.01 | nih.gov |
| Dithiocarbamate Surfactant Derivative (DTC-SDS) | Zn²⁺ | 111.7 | nih.gov |
| Dithiocarbamate Surfactant Derivative (DTC-SDS) | Pb²⁺ | 79.14 | nih.gov |
| Dithiocarbamate-functionalized Zr⁴⁺ MOF (PFC-1) | Pb²⁺ | 384.6 | researchgate.net |
| Dithiocarbamate-functionalized Zr⁴⁺ MOF (PFC-1) | Cu²⁺ | 214.1 | researchgate.net |
Kinetic and Equilibrium Modeling of Adsorption Processes (e.g., Langmuir Adsorption Model)
To understand the mechanism of adsorption, kinetic and equilibrium models are applied to experimental data. The adsorption of heavy metals by dithiocarbonate-functionalized materials is often well-described by the Langmuir isotherm model and the pseudo-second-order kinetic model. researchgate.netnih.gov
Langmuir Adsorption Model: The applicability of the Langmuir model suggests that the adsorption occurs on a homogeneous surface, forming a monolayer of metal ions on the adsorbent. researchgate.netnih.gov This implies that there are a finite number of identical adsorption sites.
Pseudo-Second-Order Kinetic Model: This kinetic model's fit indicates that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the metal ion. researchgate.netnih.gov This is consistent with the strong coordinate bonds formed between the sulfur atoms of the dithiocarbonate and the heavy metal ions.
The rate of adsorption is typically rapid initially, with equilibrium being reached within 60 to 120 minutes. researchgate.netresearchgate.net
Table 2: Kinetic and Equilibrium Model Parameters for Heavy Metal Adsorption
| Adsorption System | Kinetic Model | Equilibrium Model | Key Finding | Reference |
|---|---|---|---|---|
| DTC-SDS with Mn²⁺, Zn²⁺, Pb²⁺ | Not specified | Langmuir | Monomolecular layer adsorption | nih.gov |
| PFC-1 MOF with Pb²⁺, Cu²⁺ | Pseudo-second-order | Langmuir | Monolayer chemisorption | researchgate.net |
Development and Evaluation of Functionalized Adsorbents and Resins
There is ongoing research into developing novel adsorbents by functionalizing various substrates with dithiocarbonate groups to enhance their adsorption performance. nih.gov These substrates include:
Carbon-based materials: Carbon nanotubes and activated carbon can be functionalized to increase their surface affinity for heavy metals. documentsdelivered.comnih.gov
Polymers and Resins: Dithiocarbamate groups can be anchored onto polymer backbones or impregnated into resins like Amberlite XAD-11600 to create highly selective adsorbents for ions such as Pb(II). researchgate.netnih.gov
Clays and Minerals: Natural materials like smectite can be modified with dithiocarbamate derivatives to create organo-modified clay polymer nanocomposites with high adsorption efficiency. researchgate.net
Metal-Organic Frameworks (MOFs): MOFs can be functionalized post-synthetically with dithiocarbamate groups, resulting in materials with exceptionally high adsorption capacities for heavy metals. researchgate.net
These functionalized materials are evaluated based on their adsorption capacity, selectivity, regeneration potential, and performance under various environmental conditions like pH and temperature. researchgate.netbibliotekanauki.pl
Applications in Organic Synthesis and Catalysis
While direct catalytic applications of this compound are not widely reported, related compounds and functional groups are utilized in organic synthesis. Potassium salts, such as potassium carbonate, are common catalysts or bases in various organic transformations, including condensation reactions. researchgate.net
The dithiocarbonate moiety itself is a versatile functional group in organic synthesis. For instance, thiourea (B124793) derivatives, which share structural similarities with dithiocarbonates, are used in the synthesis of heterocyclic compounds like 1,2,4-thiadiazoles, often catalyzed by bases or other agents under green chemistry conditions. mdpi.com Given its structure, this compound could potentially serve as a precursor or reagent in the synthesis of sulfur-containing organic molecules and heterocycles. Its synthesis from carbon disulfide and an alcohol highlights a fundamental reaction in organosulfur chemistry. chemicalbook.com
Precursor Role in the Synthesis of Complex Organic Molecules
Potassium xanthates, in general, are valuable reagents in organic synthesis, primarily serving as precursors for the formation of xanthate esters. These esters are versatile intermediates that can undergo a variety of transformations. The general synthesis involves the reaction of an alcohol with carbon disulfide in the presence of a strong base, such as potassium hydroxide (B78521). In the case of this compound, the precursor alcohol is 2-ethylhexanol.
Once formed, the corresponding xanthate esters can be used in numerous synthetic applications. For instance, they are key intermediates in the Barton-McCombie deoxygenation of alcohols and are widely used in radical-mediated reactions. The Chugaev elimination, a classic organic reaction, utilizes xanthate esters to produce alkenes through a syn-elimination mechanism.
More contemporary applications include their use in Reversible Addition-Fragmention chain Transfer (RAFT) polymerization, a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures. Xanthates can act as chain transfer agents in these processes.
The "2-ethylhexyl" group in this compound is a branched, eight-carbon alkyl chain. Its presence is expected to confer greater solubility in nonpolar organic solvents compared to shorter-chain xanthates like ethyl or butyl xanthates. This enhanced solubility can be advantageous, facilitating reactions in a wider range of organic media and potentially improving reaction kinetics and yields in homogenous systems.
Table 1: Representative Applications of Xanthate Esters in Organic Synthesis
| Reaction Type | Description |
|---|---|
| Barton-McCombie Deoxygenation | A radical-based method to remove a hydroxyl group from an alcohol. |
| Chugaev Elimination | A thermal decomposition of a xanthate ester to form an alkene. |
| RAFT Polymerization | Used as a chain transfer agent to control the growth of polymer chains. |
| Cycloaddition Reactions | Can react with active methylene (B1212753) isocyanides to synthesize thiazole (B1198619) derivatives. researchgate.net |
| Alkylation Reactions | Can serve as alkylating agents for amines under acidic conditions. researchgate.net |
Utilization in Vulcanization Acceleration Mechanisms
In the rubber industry, dithiocarbonates and xanthates are classified as ultra-accelerators for the sulfur vulcanization of elastomers like natural rubber (NR) and styrene-butadiene rubber (SBR). lusida.comdergipark.org.tr Vulcanization is a chemical process that converts raw rubber into a more durable material by forming cross-links between individual polymer chains. Using sulfur alone is an impractically slow process, necessitating the use of accelerators.
Dithiocarbamates and xanthates are known for their ability to facilitate rapid vulcanization, even at low temperatures (115-120°C). lusida.com This makes them particularly suitable for curing latex compounds. The general mechanism involves the reaction of the accelerator with sulfur to form a reactive sulfurating agent. This agent then donates sulfur atoms to the rubber polymer chains, creating the desired cross-links more efficiently than elemental sulfur alone. The process typically requires activators, such as zinc oxide and stearic acid, to achieve maximum efficiency. lusida.com
A key challenge with some ultra-accelerators is their limited solubility in the nonpolar rubber matrix, which can lead to a phenomenon known as "blooming," where the excess, undissolved accelerator migrates to the surface of the vulcanized product. lusida.com The long, hydrophobic 2-ethylhexyl chain of this compound significantly enhances its solubility in the rubber compound. This improved compatibility can lead to more homogenous dispersion of the accelerator, potentially resulting in a more uniform vulcanization network and a reduced tendency for blooming.
Table 2: Comparative Properties of Common Vulcanization Accelerator Classes
| Accelerator Class | General Cure Rate | Scorch Safety* | Typical Use |
|---|---|---|---|
| Thiazoles (e.g., MBT) | Medium | Medium | General purpose primary accelerator. |
| Sulfenamides (e.g., CBS) | Fast (Delayed Action) | Good | Primary accelerator providing a good balance of speed and safety. |
| Thiurams (e.g., TMTD) | Very Fast | Low | Can be used as primary accelerators or as sulfur donors. |
| Dithiocarbamates/Xanthates | Ultra Fast | Very Low | Used for fast, low-temperature curing, especially in latex. lusida.comdergipark.org.tr |
*Scorch safety refers to the resistance to premature vulcanization during processing.
Development of Functional Materials (e.g., Plasmonic Sensors)
While direct application of this compound in plasmonic sensors is not widely documented, the dithiocarbonate functional group is highly effective for anchoring molecules to the surface of noble metal nanoparticles, such as gold and silver. These nanoparticles are the fundamental components of plasmonic sensors, which exploit a phenomenon called localized surface plasmon resonance (LSPR).
The dithiocarbonate group acts as a robust bidentate ligand, forming strong covalent bonds with the gold or silver surface. This functionalization is a critical step in creating stable, tailored nanoparticles for sensing applications. For example, gold nanoparticles functionalized with specific ligands can be used in Surface-Enhanced Raman Spectroscopy (SERS), a highly sensitive analytical technique that can detect molecules at very low concentrations.
The use of this compound for this purpose would result in gold or silver nanoparticles coated with a layer of 2-ethylhexyl chains. This would create a hydrophobic surface on the nanoparticle. Such functionalized nanoparticles could be advantageous for:
Sensing of Nonpolar Analytes: The hydrophobic surface could selectively concentrate nonpolar molecules from an aqueous environment, enhancing their detection via SERS.
Enhanced Dispersibility: The nanoparticles would be readily dispersible in nonpolar solvents, which is useful for creating composite materials or for applications requiring a non-aqueous environment.
Research has shown that xanthate-modified nanoparticles can act as multifunctional additives in materials like rubber, simultaneously providing reinforcement and other desired properties like antibacterial activity. scispace.com This demonstrates the potential of using such functionalized nanoparticles to create advanced composite materials.
Analytical Methodologies for Chemical Characterization and Quantification
Spectroscopic Characterization Techniques
Spectroscopic methods are instrumental in probing the molecular structure and electronic properties of Potassium O-(2-ethylhexyl) dithiocarbonate.
Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis
Key vibrational bands for dithiocarbamate (B8719985) and xanthate compounds include:
ν(C–S): The stretching vibration of the carbon-sulfur single bond is a key indicator. In metal dithiocarbamate complexes, these bands can be observed, and their position may shift upon coordination to a metal center. researchgate.net
ν(C=S): The thiocarbonyl stretch is a characteristic absorption for these types of molecules. In the 13C NMR spectrum of related compounds, the signal for the C=S carbon appears at a distinct chemical shift, indicating its unique electronic environment. mdpi.com
ν(C–O–C): The stretching mode for the ether linkage in the 2-ethylhexyl group would also be present. researchgate.net
In studies of related potassium alkylxanthates, the COCS2 portion of the anion is observed to be planar. wikipedia.org The analysis of potassium methanesulfonate, another organosulfur compound, reveals that infrared spectroscopy can distinguish between coordinated and non-coordinated forms of the sulfonate ion, a principle that can be extended to dithiocarbonates. nih.gov For instance, a splitting of the asymmetric S–O stretch mode indicates a bonding interaction. nih.gov
Table 1: Representative FTIR Vibrational Modes for Related Dithiocarbamate and Xanthate Compounds
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| ν(C-O-C) | 1104 - 1148 | researchgate.net |
| ν(C-H) stretch | 2854 - 2877 | researchgate.net |
| S-O stretches (sulfonate) | 1000 - 1300 | nih.gov |
| C-S stretch (sulfonate) | ~800 | nih.gov |
Note: This table provides general ranges for related compounds and not specific values for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving chromophores. slideshare.net For potassium ethyl xanthate, a related compound, UV-Vis spectrophotometry has been used to study its solutions. cdnsciencepub.com These studies show that xanthate ions (EtX⁻) coexist with other species like dixanthogen (B1670794) ((EtX)₂) and carbon disulfide (CS₂), especially in aged solutions. cdnsciencepub.com
The electronic spectrum of potassium ethyl xanthate solutions exhibits characteristic absorption bands. The xanthate ion itself has two main absorption bands, one around 301 nm and another at 226 nm. cdnsciencepub.com These absorptions are due to electronic transitions within the dithiocarbonate chromophore. The analysis of these bands allows for the quantification of the xanthate concentration in solution. cdnsciencepub.comresearchgate.net The molar absorptivities for dixanthogen, an oxidation product, have been determined at these wavelengths as well, which is crucial for accurate quantification of the primary xanthate species. cdnsciencepub.com
Table 2: UV-Vis Absorption Maxima for Potassium Ethyl Xanthate and Related Species
| Compound/Species | Wavelength (λmax) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Reference |
| Ethyl Xanthate Ion (EtX⁻) | 301 nm | Not specified in provided context | cdnsciencepub.com |
| Ethyl Xanthate Ion (EtX⁻) | 226 nm | Not specified in provided context | cdnsciencepub.com |
| Dixanthogen ((EtX)₂) | 301 nm | 6130 | cdnsciencepub.com |
| Dixanthogen ((EtX)₂) | 226 nm | 18400 | cdnsciencepub.com |
| Carbon Disulfide (CS₂) | 206.5 nm | ~60,000 - 70,000 (estimated) | cdnsciencepub.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. While specific NMR data for this compound is scarce, data from the closely related Potassium ethylxanthate (B89882) (also known as potassium O-ethyl dithiocarbonate) provides valuable analogous information. chemicalbook.com
¹H NMR Spectroscopy: The proton NMR spectrum of potassium ethylxanthate in DMSO-d₆ shows distinct signals for the ethyl group protons. chemicalbook.com The methylene (B1212753) protons (–O–CH₂–) appear as a quartet around 4.24 ppm, and the methyl protons (–CH₃) appear as a triplet around 1.19 ppm. chemicalbook.com These chemical shifts and splitting patterns are consistent with the structure of the ethyl group attached to an oxygen atom. For this compound, one would expect a more complex ¹H NMR spectrum due to the various protons in the 2-ethylhexyl group, but the principles of chemical shift and spin-spin coupling would similarly apply for structural confirmation.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. In related dithiocarbamate derivatives, the thiocarbonyl carbon (C=S) gives a characteristic signal in the downfield region of the spectrum, for instance, at 177.53 ppm in a 1,3,4-oxadiazole (B1194373) derivative containing a thiocarbonyl group. mdpi.com For this compound, one would expect to observe distinct signals for each of the unique carbon atoms in the 2-ethylhexyl chain, as well as the dithiocarbonate carbon.
Table 3: ¹H NMR Data for Potassium Ethylxanthate (in DMSO-d₆)
| Assignment | Chemical Shift (ppm) | Multiplicity | Reference |
| –O–CH₂– | 4.236 | Quartet | chemicalbook.com |
| –CH₃ | 1.186 | Triplet | chemicalbook.com |
Mass Spectrometry-Based Characterization
Mass spectrometry techniques are essential for determining the molecular weight of a compound and for trace-level quantification.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of compounds in complex matrices. While a specific LC-MS/MS method for this compound was not detailed in the search results, methods for the analysis of other dithiocarbamates have been developed. These methods demonstrate the feasibility of using LC-MS/MS for the trace analysis of this class of compounds. For example, an analytical method for the separation and quantitative determination of nine different dithiocarbamates in fruits and vegetables has been successfully developed and validated.
Furthermore, LC-MS/MS methods have been established for the determination of di(2-ethylhexyl)phthalate (DEHP) and its metabolites in various biological samples, showcasing the technique's applicability to compounds containing the 2-ethylhexyl moiety. nih.govnih.gov A typical LC-MS/MS method involves optimizing the chromatographic separation and the mass spectrometric detection parameters (e.g., precursor and product ions, collision energy) to achieve high sensitivity and specificity. semanticscholar.orgsemanticscholar.org
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Composition Analysis
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a surface-sensitive analytical technique used to characterize the elemental and molecular composition of the outermost layers of a solid material. researchgate.netuq.edu.au In the context of this compound, which is used in mineral flotation, ToF-SIMS is invaluable for studying its adsorption and interaction with mineral surfaces. scienceopen.comsurfacesciencewestern.com
ToF-SIMS analysis bombards the sample surface with a pulsed primary ion beam, causing the emission of secondary ions from the surface. surfacesciencewestern.com These secondary ions are then analyzed by a time-of-flight mass analyzer, which provides a high-resolution mass spectrum of the surface species. This technique can be used to:
Identify the presence of the dithiocarbonate collector on the mineral surface.
Map the distribution of the collector across the surface, revealing heterogeneities in adsorption. surfacesciencewestern.com
Characterize the chemical state of the adsorbed species and identify potential reaction products.
Correlate the surface chemistry with the flotation behavior of the mineral. scienceopen.com
Studies on chalcopyrite flotation using xanthates have employed ToF-SIMS to show the presence of adsorbed molecular copper-xanthate species on the mineral surface under oxidative conditions. chemicalbook.com The high spatial resolution and sensitivity of ToF-SIMS make it a powerful tool for understanding the surface chemistry that governs the effectiveness of flotation reagents like this compound. surfacesciencewestern.comuchicago.edu
Chromatographic Separation Techniques
Chromatographic methods are fundamental for the separation and quantification of this compound from complex matrices. These techniques are often coupled with sample preparation methods to enhance selectivity and sensitivity.
Solid Phase Extraction (SPE) is a widely used sample preparation technique for the selective extraction and concentration of analytes from a liquid sample. jst.go.jprsc.orguct.ac.za The process involves passing a solution through a solid adsorbent (sorbent) that retains the target analyte, which can then be eluted with a suitable solvent. jst.go.jprsc.org This technique is advantageous as it simplifies complex sample matrices, purifies compounds of interest, and can concentrate analytes present at low levels. jst.go.jpuct.ac.za
For dithiocarbonates, SPE is often coupled with High-Performance Liquid Chromatography (HPLC) for quantification. A common approach involves using a reversed-phase sorbent, such as C18-bonded silica, to retain the dithiocarbonate from an aqueous solution. The choice of the sorbent and elution solvent is critical and depends on the polarity of the dithiocarbonate and the matrix components. A typical SPE procedure involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. youtube.com
While specific SPE protocols for this compound are not extensively detailed in publicly available literature, methods developed for other dithiocarbamates can be adapted. For instance, a method for the analysis of dithiocarbamate fungicides involves extraction with a stabilizing solution followed by clean-up on a suitable SPE cartridge before HPLC analysis. tandfonline.com The recovery and precision of the SPE method are critical performance parameters that need to be validated.
Table 1: Illustrative SPE Method Parameters for Dithiocarbamate Analysis
| Parameter | Description |
| Sorbent | C18-bonded silica |
| Conditioning Solvent | Methanol followed by deionized water |
| Sample Loading | Aqueous solution of the dithiocarbonate |
| Wash Solvent | Water/Methanol mixture to remove polar impurities |
| Elution Solvent | Acetonitrile (B52724) or a mixture of acetonitrile and a suitable buffer |
| Coupled Technique | Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) |
This table presents a general approach for SPE of dithiocarbonates and would require optimization for this compound.
Pressurized Fluid Extraction (PFE), also known as Accelerated Solvent Extraction (ASE), is an automated technique for extracting analytes from solid and semi-solid samples using solvents at elevated temperatures and pressures. rsc.orgmdpi.comresearchgate.net These conditions enhance extraction efficiency by increasing analyte solubility and improving solvent penetration into the sample matrix, leading to faster extractions and reduced solvent consumption compared to traditional methods. rsc.orgresearchgate.netnih.gov
PFE is particularly useful for extracting dithiocarbonates from solid matrices such as ores, soils, or industrial process residues. The selection of the extraction solvent is based on the polarity of the target analyte and the nature of the matrix. For this compound, a moderately polar solvent or a mixture of polar and non-polar solvents would likely be effective. The temperature and pressure parameters are optimized to maximize recovery without causing thermal degradation of the compound.
Table 2: General Parameters for Pressurized Fluid Extraction of Organic Compounds from Solid Matrices
| Parameter | Range/Value | Purpose |
| Temperature | 50 - 200 °C | Increases analyte solubility and solvent diffusion rates. |
| Pressure | 1000 - 2000 psi | Maintains the solvent in its liquid state above its boiling point. |
| Solvent | Dichloromethane, Acetone, Hexane, or mixtures | Selected based on analyte polarity and matrix characteristics. |
| Static Time | 5 - 10 min | Allows the solvent to equilibrate with the sample matrix. |
| Number of Cycles | 1 - 3 | Ensures complete extraction of the analyte. |
These parameters are general and would need to be optimized for the specific application of extracting this compound.
Elemental and Thermal Analysis
Elemental and thermal analysis techniques provide fundamental information about the stoichiometry, purity, and thermal stability of this compound.
CHNS elemental analysis is a combustion-based technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. eurofins.inoealabs.commt.com The sample is combusted at a high temperature in the presence of oxygen, converting the elements into their gaseous oxides (CO₂, H₂O, SO₂) and N₂. eurofins.inmt.com These gases are then separated by gas chromatography and quantified using a thermal conductivity detector (TCD). oealabs.com
This analysis is essential for verifying the empirical formula and assessing the purity of synthesized this compound. The theoretical elemental composition can be calculated from its molecular formula, C₉H₁₇KOS₂.
Table 3: Theoretical Elemental Composition of this compound (C₉H₁₇KOS₂)
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.01 | 9 | 108.09 | 44.21 |
| Hydrogen | H | 1.01 | 17 | 17.17 | 7.02 |
| Potassium | K | 39.10 | 1 | 39.10 | 16.00 |
| Oxygen | O | 16.00 | 1 | 16.00 | 6.54 |
| Sulfur | S | 32.07 | 2 | 64.14 | 26.23 |
| Total | 244.50 | 100.00 |
Experimental values from CHNS analysis of a synthesized batch should closely match these theoretical percentages to confirm the compound's identity and purity.
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. particletechlabs.comlabmanager.comeltra.com TGA is used to determine the thermal stability of a material and to study its decomposition behavior. particletechlabs.comlabmanager.com A TGA curve plots the mass of the sample against temperature, and the derivative of this curve (DTG curve) shows the rate of mass loss. uni-siegen.de
For this compound, TGA can provide crucial information about its decomposition temperature, which is important for its handling, storage, and application in processes that may involve elevated temperatures. The thermal decomposition of potassium dithiocarbamate salts has been shown to proceed via the formation of potassium thiocyanate. researchgate.net A typical TGA experiment would involve heating a small sample of the compound at a constant rate in an inert atmosphere (e.g., nitrogen) and monitoring the weight loss.
Table 4: Illustrative TGA Data for a Potassium Dithiocarbamate Salt
| Temperature Range (°C) | Mass Loss (%) | Associated Process |
| 100 - 200 | ~1-2% | Loss of adsorbed moisture |
| 250 - 400 | Significant | Decomposition of the dithiocarbamate moiety |
| > 400 | Gradual | Further decomposition of intermediates |
This table provides a hypothetical degradation profile. The actual TGA curve for this compound would need to be determined experimentally.
Surface-Specific Analytical Techniques
In the context of mineral flotation, the interaction of this compound with mineral surfaces is of paramount importance. Surface-specific analytical techniques are employed to study the adsorption of this collector on mineral surfaces, providing insights into the mechanisms of hydrophobization.
Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) are powerful tools for this purpose.
X-ray Photoelectron Spectroscopy (XPS) provides quantitative elemental and chemical state information from the top few nanometers of a surface. mdpi.comrsc.org In the study of flotation, XPS can be used to identify the adsorbed dithiocarbonate species on the mineral surface and to investigate the chemical changes that occur upon adsorption. mdpi.com For instance, XPS studies on the adsorption of dithiocarbamates on sulfide (B99878) minerals have provided evidence for the formation of metal-dithiocarbamate complexes on the mineral surface. mdpi.comresearchgate.net
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is an extremely surface-sensitive technique that provides detailed molecular information from the outermost monolayer of a sample. surfacesciencewestern.comsurfacesciencewestern.comresearchgate.netphi.com It is particularly useful for identifying the molecular fragments of adsorbed flotation collectors on mineral surfaces, offering insights into the adsorption mechanism and the spatial distribution of the collector on the surface. surfacesciencewestern.comsurfacesciencewestern.comresearchgate.netscienceopen.com
The application of these surface-specific techniques provides a molecular-level understanding of how this compound functions as a flotation collector, which is essential for the development of more efficient and selective flotation processes.
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive, non-destructive analytical technique used to determine the elemental composition and chemical states of the top 5-10 nanometers of a material's surface. nottingham.ac.ukcarleton.edu When this compound is applied to a surface, for instance as a corrosion inhibitor or a flotation collector, XPS can provide detailed information about its interaction with the substrate.
The analysis involves irradiating the surface with X-rays, which causes the emission of core-level electrons. The binding energy of these photoelectrons is characteristic of the element and its specific chemical environment. carleton.edu For this compound, high-resolution XPS scans of the K 2p, S 2p, C 1s, and O 1s regions are of primary interest.
Potassium (K 2p): The presence of potassium is confirmed by the K 2p doublet (K 2p3/2 and K 2p1/2) with a characteristic spin-orbit splitting of approximately 2.8 eV. xpsfitting.comresearchgate.net The binding energy of the K 2p3/2 peak, typically around 292-293 eV, confirms the presence of potassium in its K⁺ ionic state. researchgate.net
Sulfur (S 2p): The S 2p spectrum is crucial for understanding the dithiocarbonate group. It can distinguish between different sulfur species. For the dithiocarbonate moiety (-CSS⁻), the sulfur atoms are in a specific chemical state, which can be compared to other sulfur forms like sulfides or sulfates to check for degradation or side reactions on the surface.
Carbon (C 1s): High-resolution C 1s spectra can be deconvoluted to identify the different carbon environments within the molecule: the C-C/C-H bonds of the ethylhexyl chain, the C-O ether-like linkage, and the C-S bond of the dithiocarbonate group. nih.gov Shifts in these peaks can indicate bonding or interactions with the substrate.
Oxygen (O 1s): The O 1s peak corresponds to the oxygen atom in the O-ethylhexyl group. Its binding energy provides information about the integrity of this part of the molecule. researchwithrutgers.com
By analyzing the relative atomic concentrations and the precise binding energies of these elements, researchers can quantify the surface coverage and investigate the chemical bonding and orientation of the molecule on a substrate. nottingham.ac.ukmdpi.com
Table 1: Representative XPS Binding Energies for Elements in this compound This table presents expected binding energy (BE) ranges for the core levels of constituent elements. Actual values may shift based on the chemical environment and instrument calibration.
| Element | Core Level | Expected Binding Energy (eV) | Information Provided |
| Potassium | K 2p₃/₂ | 292.5 - 293.5 | Confirms presence and K⁺ ionic state researchgate.net |
| Sulfur | S 2p₃/₂ | 162.0 - 164.0 | Identifies the dithiocarbonate group, detects oxidation |
| Carbon | C 1s | ~284.8 (C-C, C-H) | Differentiates aliphatic, ether, and dithiocarbonate carbons nih.gov |
| ~286.5 (C-O) | |||
| ~288.0 (S-C=S) | |||
| Oxygen | O 1s | 532.0 - 533.5 | Confirms presence and bonding state of ether oxygen researchwithrutgers.com |
Quantitative Analytical Methods
Titrimetric Analysis for Purity and Concentration Determination
Titrimetric analysis offers a classic, cost-effective, and reliable method for determining the purity of this compound raw material or its concentration in solution. One common approach is iodometric back-titration, which leverages the reducing properties of the dithiocarbonate group.
The principle involves reacting a known mass of the dithiocarbonate sample with a precisely measured excess of a standardized iodine (I₂) solution. The dithiocarbonate is oxidized, and the unreacted iodine is then titrated with a standard sodium thiosulfate (B1220275) (Na₂S₂O₃) solution using a starch indicator. The endpoint is signaled by the disappearance of the blue starch-iodine complex. By calculating the amount of iodine consumed by the dithiocarbonate, its concentration and purity can be determined.
Reaction Steps:
Reaction with Iodine (excess): 2R-OCS₂⁻K⁺ + I₂ → (R-OCS₂)₂ + 2KI
Back-Titration: I₂ (unreacted) + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆
This method is particularly useful for quality control in manufacturing settings where high-precision instrumentation may not be necessary for routine checks. researchgate.net
Table 2: Example Data for Purity Determination by Iodometric Titration This table shows hypothetical data from a titrimetric analysis to determine the purity of a sample.
| Parameter | Value |
| Mass of Dithiocarbonate Sample | 0.500 g |
| Concentration of Standard Iodine (I₂) Solution | 0.1000 M |
| Volume of Iodine Solution Added | 50.00 mL |
| Concentration of Standard Sodium Thiosulfate (Na₂S₂O₃) Solution | 0.1000 M |
| Volume of Na₂S₂O₃ Used in Back-Titration | 15.50 mL |
| Calculated Purity | 95.8% |
Atomic Absorption Spectrometry (AAS) for Potassium and Complexed Metal Ions
Atomic Absorption Spectrometry (AAS) is a highly sensitive and selective technique for quantifying metallic elements. It is well-suited for analyzing both the potassium content of the dithiocarbonate compound itself and the concentration of metal ions that it complexes with. sysrevpharm.orgepa.gov
Determination of Potassium: To determine the potassium content, a sample of this compound is first accurately weighed and dissolved to create a solution of known concentration. This solution may require digestion with nitric acid to break down the organic structure and free the potassium ions. kemesta.fi The sample is then aspirated into an air-acetylene flame. oiv.intnemi.gov A potassium-specific hollow cathode lamp is used, which emits light at potassium's characteristic wavelength (typically 766.5 nm or 769.9 nm). kemesta.fioiv.int The potassium atoms in the flame absorb this light, and the degree of absorption is directly proportional to the potassium concentration in the sample. To prevent the high flame temperature from ionizing the potassium atoms, which would lead to inaccurate low readings, an ionization suppressant such as a cesium chloride solution is added to both the samples and the calibration standards. oiv.intoiv.int
Determination of Complexed Metal Ions: The dithiocarbonate moiety is an excellent chelating agent, capable of forming stable complexes with a wide range of transition metal ions. nih.govtandfonline.com This property is utilized in applications such as mineral flotation and heavy metal removal from wastewater. nih.gov AAS can be used to determine the concentration of these complexed metals. After complexation, the sample (e.g., wastewater treated with the dithiocarbonate) can be analyzed directly or after an extraction step to pre-concentrate the metal-dithiocarbonate complex. ugm.ac.id The AAS instrument is fitted with a hollow cathode lamp specific to the metal of interest (e.g., Copper, Lead, Zinc, Cadmium), and the analysis proceeds by measuring the absorption at that metal's characteristic wavelength. researchgate.net
Table 3: Typical Instrumental Parameters for AAS Analysis This table outlines common settings for the AAS determination of potassium and a representative complexed metal (Copper).
| Parameter | Potassium (K) | Copper (Cu) |
| Wavelength | 766.5 nm kemesta.fi | 324.7 nm |
| Lamp Current | 7 mA oiv.int | 5-10 mA |
| Flame Type | Air-Acetylene oiv.intnemi.gov | Air-Acetylene |
| Slit Width | 0.5 - 1.0 nm | 0.5 - 0.7 nm |
| Ionization Suppressant | Cesium Chloride (CsCl) oiv.intoiv.int | Not typically required |
| Analytical Range | 0.1 - 10 mg/L nemi.gov | 0.1 - 20 mg/L |
Challenges in Trace-Level Detection and Mitigation of Contamination
The analysis of this compound, particularly at trace levels in complex matrices like environmental or biological samples, presents significant challenges. nih.gov
Key Challenges:
Chemical Instability: Dithiocarbamates are susceptible to degradation. They readily hydrolyze in acidic media and are prone to oxidation, which can lead to erroneously low measurements. tandfonline.comtandfonline.com Sample handling and storage conditions, such as temperature and pH, must be carefully controlled. nih.gov
Low Solubility: The compound has low solubility in water, which complicates its extraction from aqueous samples and can make direct analysis difficult. nih.govmdpi.com
Matrix Interferences: Complex sample matrices often contain compounds that interfere with the analysis. For methods relying on acid digestion to form carbon disulfide (CS₂), naturally occurring substances in certain plants (e.g., Brassica species) can also produce CS₂, leading to false positives. nih.govtandfonline.com In electrochemical detection, other electroactive compounds in the sample can co-elute or produce overlapping signals, reducing selectivity. mdpi.com
Contamination: Surface-sensitive techniques like XPS are highly susceptible to adventitious carbon and other atmospheric contaminants, which can obscure the true surface chemistry. nih.govredalyc.org Contamination can also be introduced from glassware, solvents, and reagents during sample preparation.
Mitigation Strategies:
Sample Preparation Control: To prevent decomposition, samples should be processed quickly under controlled conditions. For plant matrices, avoiding homogenization in favor of surface rinsing or cutting just before extraction can minimize enzymatic degradation. tandfonline.com The use of stabilizers or antioxidants during extraction can also help preserve the analyte's integrity. tandfonline.com
Chromatographic Separation: Utilizing chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), before detection allows for the physical separation of the target analyte from interfering compounds in the matrix, greatly enhancing selectivity and accuracy. tandfonline.commdpi.com
High-Purity Reagents: Using analytical or high-purity grade chemicals, solvents, and deionized water is essential to minimize external contamination. kemesta.fi
Instrumental and Procedural Safeguards: For surface analysis with XPS, in-situ surface cleaning using a gentle argon ion beam can remove surface contaminants, though care must be taken as this can potentially alter the sample itself. redalyc.org In AAS, the use of ionization suppressants and matrix-matched standards is crucial for accurate quantification. oiv.int For air-sensitive compounds, handling in an inert atmosphere using techniques like a Schlenk line can prevent oxidative degradation. uokerbala.edu.iq
Successfully overcoming these challenges requires a combination of careful sample handling, robust extraction and cleanup procedures, and the selection of highly selective analytical techniques.
Environmental Transformation and Degradation Mechanisms Focus on Chemical and Physico Chemical Pathways
Abiotic Degradation Pathways (e.g., Hydrolysis, Photolysis)
The primary abiotic degradation pathways for xanthates like Potassium O-(2-ethylhexyl) dithiocarbonate are hydrolysis and photolysis. These reactions lead to the breakdown of the parent compound into simpler, and in some cases, more mobile or toxic substances.
Hydrolysis:
Xanthates are known to be susceptible to hydrolysis, with the rate of this reaction being highly dependent on the pH of the surrounding medium. nih.govau.dk In acidic conditions, xanthates readily decompose to form the corresponding alcohol and carbon disulfide (CS₂). nih.govau.dk For this compound, this would result in the formation of 2-ethylhexanol and carbon disulfide. The stability of xanthates generally increases in neutral to mildly alkaline conditions. nih.gov However, even in alkaline solutions, slow hydrolysis can occur. nih.gov
Photolysis:
Photolysis, or degradation by light, is another potential abiotic pathway for the transformation of xanthates. The extent of photodegradation depends on factors such as the intensity and wavelength of light. nih.govresearchgate.net While direct photolysis can occur, the process is often enhanced in the presence of photocatalysts such as titanium dioxide (TiO₂) or through indirect photo-oxidation involving reactive species like hydroxyl radicals. nih.govresearchgate.net
Studies on related phthalate (B1215562) esters have shown that UV radiation can lead to the breakdown of the ester bond and modification of the aromatic ring, resulting in various degradation products. nih.govresearchgate.net For this compound, photolytic degradation would likely contribute to the cleavage of the dithiocarbonate group and transformation of the 2-ethylhexyl chain. However, specific quantum yields and detailed photodegradation pathways for this particular compound are not well-documented in the available scientific literature.
Potential Degradation Products:
Based on the general chemistry of xanthates, the primary abiotic degradation products of this compound are expected to be:
| Degradation Pathway | Expected Products |
| Hydrolysis | 2-Ethylhexanol, Carbon Disulfide (CS₂) |
| Photolysis | Potentially a variety of smaller organic molecules resulting from the breakdown of the dithiocarbonate and 2-ethylhexyl groups. |
Adsorption and Desorption Dynamics in Environmental Compartments
The mobility and bioavailability of this compound in the environment are significantly influenced by its adsorption and desorption behavior in soil and sediment. researchgate.netau.dknih.gov These processes determine whether the compound remains dissolved in the water phase or becomes bound to solid particles.
The primary factors governing the sorption of organic chemicals in soil are the organic carbon content and the clay mineral composition. researchgate.netau.dknih.gov Generally, compounds with higher hydrophobicity tend to adsorb more strongly to soil organic matter. researchgate.net The long, branched alkyl chain of 2-ethylhexanol, a potential degradation product, suggests it may have a moderate affinity for soil organic matter.
The adsorption of organic compounds is often described by the soil organic carbon-water (B12546825) partition coefficient (Koc). researchgate.netacs.org This value provides an indication of the chemical's tendency to partition between the solid (soil organic carbon) and liquid (water) phases. A high Koc value indicates strong adsorption and low mobility, while a low Koc value suggests weak adsorption and higher mobility. researchgate.netacs.org
Mechanistic Insights into Biotransformation Processes in Abiotic Systems
While this article focuses on abiotic degradation, it is important to acknowledge that microorganisms play a crucial role in the transformation of organic compounds in the environment. researchgate.netnih.govresearchgate.net Biotransformation in abiotic systems refers to the microbial-mediated alteration of a chemical's structure.
General studies on xanthates have shown that they can be utilized by microorganisms as a source of carbon. scirp.org The rate and extent of biodegradation can be influenced by the structure of the alkyl group. For instance, some studies suggest that linear alkyl chains may be more readily biodegradable than branched chains.
The initial step in the biotransformation of xanthates often involves enzymatic hydrolysis, similar to the abiotic pathway, leading to the formation of an alcohol and carbon disulfide. scirp.org These intermediates can then be further metabolized by microorganisms. scirp.org
Detailed mechanistic studies on the biotransformation of this compound specifically within abiotic systems are scarce. Understanding the specific enzymes and metabolic pathways involved would require dedicated research. However, based on the general principles of microbial degradation of organic pollutants, it is plausible that various soil and aquatic microorganisms possess the enzymatic machinery to break down this compound, albeit at potentially varying rates. researchgate.netresearchgate.net
Future Research Trajectories and Interdisciplinary Opportunities
Innovations in Green Chemistry Approaches for Dithiocarbonate Synthesis
The traditional synthesis of xanthates, including Potassium O-(2-ethylhexyl) dithiocarbonate, involves the reaction of an alcohol with carbon disulfide in the presence of a strong base. wikipedia.org While effective, this method often utilizes hazardous solvents and reagents, prompting the exploration of more environmentally benign synthetic routes. Future research is increasingly focused on green chemistry principles to minimize the environmental footprint of dithiocarbonate production.
Key areas of innovation include the use of alternative reaction media and catalyst systems. For instance, deep eutectic solvents (DES) and polyethylene (B3416737) glycol (PEG) have been successfully employed for the synthesis of dithiocarbamate (B8719985) derivatives, offering a greener alternative to volatile organic solvents. rsc.org These solvents are often biodegradable, non-flammable, and can be recycled, contributing to a more sustainable process. rsc.org Similarly, catalyst-free synthesis methods in ethanol-water mixtures are being developed, further reducing the reliance on hazardous materials. researchgate.net Another promising approach is the use of phase transfer catalysts, which can enhance reaction rates and yields in multiphase systems, potentially reducing reaction times and energy consumption. mdpi.com
Future research in this area will likely focus on optimizing these green synthetic methods for the specific production of O-alkyl dithiocarbonates with longer, branched chains like the 2-ethylhexyl group. The development of one-pot synthesis procedures, where multiple reaction steps are combined without isolating intermediates, is also a key target to improve efficiency and reduce waste. researchgate.net The ultimate goal is to develop scalable, cost-effective, and sustainable manufacturing processes for this compound that align with the principles of green chemistry.
Table 1: Comparison of Synthetic Approaches for Dithiocarbonates
| Synthesis Method | Key Features | Advantages | Challenges for O-(2-ethylhexyl) derivative |
|---|---|---|---|
| Traditional Synthesis | Alcohol, CS₂, strong base in organic solvent | High yield, well-established | Use of hazardous materials, potential for by-products |
| Deep Eutectic Solvents (DES) | DES as a recyclable solvent | Environmentally friendly, high yields, fast reactions rsc.org | Scalability and cost of DES for industrial production |
| Aqueous Media | Water as a solvent | Green, safe, and economical | Lower solubility of the long-chain alcohol and product |
| Phase Transfer Catalysis | Catalyst facilitates reaction between phases | Improved reaction rates and yields, reduced reaction time mdpi.com | Catalyst separation and recycling |
| Catalyst-Free Visible-Light Promoted | Utilizes visible light to initiate the reaction in water | Environmentally benign, no external photocatalyst needed rsc.org | Efficiency and scalability for industrial applications |
| Hydrogen Borrowing Catalysis | Uses alcohols as alkylating agents with a nano-catalyst | Atom-economical, uses readily available starting materials nih.gov | Catalyst stability and cost-effectiveness |
Rational Design of O-(2-ethylhexyl) Dithiocarbonate Derivatives for Specific Technological Demands
The effectiveness of this compound as a flotation collector is intrinsically linked to its molecular structure. The dithiocarbonate head group provides the chelating function for mineral surfaces, while the 2-ethylhexyl tail imparts hydrophobicity. nih.govmdpi.com Future research is moving beyond empirical, trial-and-error approaches towards the rational design of derivatives with tailored properties for specific technological demands, particularly in mineral flotation. researchgate.netnih.gov
The concept of structure-activity relationships (SAR) is central to this endeavor. researchgate.netnih.gov By systematically modifying the alkyl chain of the dithiocarbonate, researchers can fine-tune its performance. For example, increasing the length of the hydrocarbon chain generally enhances the hydrophobicity and collecting power of the xanthate. mdpi.com However, there is an optimal chain length beyond which the decrease in solubility can negatively impact its effectiveness. mdpi.com The branched nature of the 2-ethylhexyl group also influences its properties, affecting its packing at interfaces and its interaction with mineral surfaces.
Future research will focus on creating a library of O-(2-ethylhexyl) dithiocarbonate derivatives with subtle structural modifications. This could involve introducing other functional groups into the alkyl chain to enhance selectivity for specific minerals or to improve its performance in complex ore bodies. The development of "smart" collectors that can respond to specific triggers in the flotation pulp, such as pH or the presence of certain ions, is another exciting avenue. The design of bifunctional collectors, which possess both collecting and frothing properties, could also simplify flotation circuits and reduce reagent consumption.
Table 2: Structure-Activity Relationship (SAR) Insights for Xanthate Collector Design
| Structural Feature | Influence on Performance | Future Design Consideration for O-(2-ethylhexyl) Derivatives |
|---|---|---|
| Alkyl Chain Length | Longer chains increase hydrophobicity and collecting power. mdpi.com | Optimizing the balance between collecting power and solubility for specific ore types. |
| Alkyl Chain Branching | Affects packing density at interfaces and selectivity. | Designing derivatives with varying degrees of branching to control surface properties. |
| Polar Group Introduction | Can enhance selectivity by interacting with specific mineral surface sites. | Incorporating ether or ester functionalities into the alkyl chain to target specific minerals. |
| Double Bonds in Chain | Can alter the conformation and surface activity of the collector. nih.gov | Synthesis of unsaturated derivatives to modify adsorption characteristics. |
| Multiple Functional Groups | Can lead to stronger and more specific binding to mineral surfaces. researchgate.net | Development of gemini (B1671429) or bolaform dithiocarbonates with multiple head groups. |
Synergistic Integration of Computational Predictions with Experimental Validation
The rational design of novel dithiocarbonate derivatives is greatly accelerated by the synergistic integration of computational modeling and experimental validation. mdpi.comnih.gov Computational chemistry, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provides powerful tools to predict the properties and behavior of molecules at the atomic level. mdpi.comresearchgate.net This allows for the in-silico screening of a large number of potential collector molecules, saving significant time and resources compared to purely experimental approaches.
DFT calculations can be used to determine the electronic properties of this compound and its derivatives, such as the electron density on the sulfur atoms, which is crucial for its interaction with metal ions on mineral surfaces. researchgate.net MD simulations can model the adsorption of the collector onto a mineral surface in an aqueous environment, providing insights into the orientation, packing, and interaction energies. mdpi.comresearchgate.net These computational predictions can then guide the synthesis of the most promising candidates, which are subsequently evaluated through experimental flotation tests and surface characterization techniques.
This iterative cycle of computational prediction and experimental validation is a key future research trajectory. rsc.orgacs.orgresearchgate.netnih.gov The refinement of computational models with experimental data will lead to more accurate predictions and a deeper fundamental understanding of the structure-performance relationships of dithiocarbonate collectors. This synergy will be instrumental in developing the next generation of high-performance, selective collectors for the mining industry.
Table 3: Illustrative Synergy of Computational and Experimental Approaches
| Research Question | Computational Approach | Experimental Validation | Expected Outcome |
|---|---|---|---|
| Collector-Mineral Interaction | DFT calculations of binding energies between the dithiocarbonate and mineral surface models. | Microflotation tests, adsorption isotherm measurements, and spectroscopic analysis (e.g., FTIR, XPS) of the mineral surface. | A validated model that accurately predicts the selectivity of the collector for different minerals. |
| Adsorption Conformation | MD simulations of the collector at the mineral-water interface. mdpi.comresearchgate.net | Atomic Force Microscopy (AFM) imaging of the adsorbed collector layer, contact angle measurements. | Understanding of how the 2-ethylhexyl group orients itself and influences surface hydrophobicity. |
| Effect of pH and Ions | Quantum chemical calculations of species distribution and interaction energies in different chemical environments. | Zeta potential measurements, flotation tests under varying pH and ionic strength conditions. | Predictive capability for collector performance in different process water chemistries. |
| Design of New Derivatives | QSAR modeling to correlate molecular descriptors with flotation performance. nih.govnih.gov | Synthesis and testing of a focused library of new dithiocarbonate derivatives. | Accelerated discovery of novel collectors with enhanced properties. |
Exploration of Novel Applications in Emerging Fields
While the primary application of this compound is in mineral flotation, its unique chemical properties open doors to a range of novel applications in emerging fields. The ability of the dithiocarbonate group to chelate with a wide variety of metal ions is a key feature that can be exploited in different contexts. nih.gov
One promising area is in nanotechnology . Dithiocarbamates can act as capping agents to stabilize nanoparticles and as precursors for the synthesis of metal sulfide (B99878) nanoparticles. nih.govnih.gov The long alkyl chain of the O-(2-ethylhexyl) derivative could be advantageous in controlling the size, shape, and surface properties of these nanomaterials, which have potential applications in catalysis, electronics, and medicine.
Another emerging application is in bioremediation . Dithiocarbamates can be used to remove heavy metal ions from contaminated water and soil. google.comnih.govnih.govyoutube.comyoutube.com The O-(2-ethylhexyl) group could enhance the efficiency of this process by increasing the lipophilicity of the metal complexes, facilitating their separation from aqueous environments. Furthermore, the development of biodegradable dithiocarbonate-based materials, such as modified biopolymers, presents a green approach to environmental cleanup. tandfonline.com
The versatility of the dithiocarbonate functional group also makes it a useful intermediate in organic synthesis . wikipedia.org For example, xanthates are used in reversible addition-fragmentation chain-transfer (RAFT) polymerization to control the growth of polymer chains with well-defined architectures. The specific structure of the O-(2-ethylhexyl) group could influence the kinetics and control of such polymerizations.
Future research in these areas will involve interdisciplinary collaborations between chemists, materials scientists, environmental engineers, and biologists to fully explore and realize the potential of this compound and its derivatives beyond their traditional role in mining.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Potassium O-(2-ethylhexyl) dithiocarbonate, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis typically involves reacting 2-ethylhexanol with carbon disulfide (CS₂) in the presence of a strong base like potassium hydroxide (KOH). The reaction proceeds via nucleophilic substitution, forming the dithiocarbonate anion, which is precipitated as the potassium salt. Optimization includes:
- Solvent selection : Tetrahydrofuran (THF) or aqueous systems to balance solubility and reactivity .
- Temperature control : Maintaining 0–5°C to minimize side reactions (e.g., oxidation or decomposition) .
- Stoichiometry : A 1:1 molar ratio of alcohol to CS₂, with excess KOH to drive the reaction .
- Data Reference :
| Alkyl Group | Reactant Alcohol | Base Used | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 2-Ethylhexyl | 2-Ethylhexanol | KOH | THF | 0–5 | 78% |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?
- Methodology :
- IR Spectroscopy : Identifies C=S stretches (~1050 cm⁻¹) and O-C-O vibrations (~1250 cm⁻¹) .
- ¹H/¹³C NMR :
- ¹H NMR : δ 0.85–1.50 (m, ethylhexyl chain protons), δ 4.20 (t, OCH₂ group) .
- ¹³C NMR : δ 215.5 (C=S), 75.8 (OCH₂), 14.1–40.3 (ethylhexyl carbons) .
- Mass Spectrometry (EI) : m/z 280.3 [M-K]⁺ confirms molecular weight .
Advanced Research Questions
Q. How does the steric bulk of the 2-ethylhexyl group influence the reactivity of this compound in nucleophilic addition reactions compared to shorter-chain analogs?
- Methodology :
- Steric hindrance : The branched 2-ethylhexyl group reduces accessibility of the dithiocarbonate sulfur atoms, slowing nucleophilic attack. Comparative studies with ethyl or butyl analogs show lower reaction rates but improved selectivity in forming thioether or thiourea derivatives .
- Catalyst design : Bulky ligands or phase-transfer catalysts (e.g., 9-BBN) can mitigate steric effects by pre-organizing reactants .
Q. What strategies can resolve contradictions in reported catalytic activities of this compound in cross-coupling reactions?
- Methodology :
- Systematic parameter screening : Vary solvent polarity (e.g., acetonitrile vs. DMF), temperature, and catalyst loading to identify optimal conditions .
- Mechanistic studies : Use DFT calculations to model transition states and identify rate-limiting steps influenced by the 2-ethylhexyl group .
- Data Reference :
| Reaction Type | Solvent | Catalyst | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| Cross-coupling | MeCN | 9-BBN | 82 | 89 |
Q. What are the critical factors affecting the stability of this compound under different storage conditions, and how can decomposition products be identified?
- Methodology :
- Storage conditions : Moisture and light accelerate decomposition. Store in airtight containers under inert gas (N₂/Ar) at –20°C .
- Decomposition analysis :
- HPLC/MS : Monitor for CS₂ release or oxidation to disulfides.
- TGA/DSC : Assess thermal stability; decomposition onset ~150°C .
Methodological Tables
Table 1 : Comparative Synthetic Yields of Potassium O-Alkyl Dithiocarbonates
| Alkyl Group | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ethyl | KOH | H₂O | 25 | 85 | |
| 2-Ethylhexyl | KOH | THF | 0–5 | 78 |
Table 2 : Spectroscopic Data for this compound
| Technique | Key Features | Reference |
|---|---|---|
| IR | C=S (1050 cm⁻¹), O-C-O (1250 cm⁻¹) | |
| ¹H NMR | δ 0.85–1.50 (m), δ 4.20 (t) | |
| ¹³C NMR | δ 215.5 (C=S), 75.8 (OCH₂) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
